2-{[10-(Thiophen-2-YL)decyl]oxy}oxane
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Overview
Description
2-{[10-(Thiophen-2-YL)decyl]oxy}oxane is a chemical compound that features a thiophene ring attached to a decyl chain, which is further connected to an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[10-(Thiophen-2-YL)decyl]oxy}oxane typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, Paal-Knorr synthesis, or Fiesselmann synthesis.
Attachment of the Decyl Chain: The thiophene ring is then functionalized with a decyl chain through a series of reactions, often involving the use of alkyl halides and base catalysts.
Formation of the Oxane Ring: The final step involves the formation of the oxane ring, which can be achieved through etherification reactions using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-{[10-(Thiophen-2-YL)decyl]oxy}oxane can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to dihydrothiophene derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophene derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2-{[10-(Thiophen-2-YL)decyl]oxy}oxane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-{[10-(Thiophen-2-YL)decyl]oxy}oxane involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The decyl chain and oxane ring contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-{[10-(Thiophen-3-YL)decyl]oxy}oxane: Similar structure but with the thiophene ring attached at a different position.
Thiophene derivatives: Compounds with similar thiophene rings but different substituents.
Uniqueness
2-{[10-(Thiophen-2-YL)decyl]oxy}oxane is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry.
Properties
CAS No. |
765277-80-3 |
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Molecular Formula |
C19H32O2S |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
2-(10-thiophen-2-yldecoxy)oxane |
InChI |
InChI=1S/C19H32O2S/c1(3-5-7-12-18-13-11-17-22-18)2-4-6-9-15-20-19-14-8-10-16-21-19/h11,13,17,19H,1-10,12,14-16H2 |
InChI Key |
JBDKRTMOBAMOSC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCCCCCCCCCCC2=CC=CS2 |
Origin of Product |
United States |
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